2,2-Bis(4-bromophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-bromophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12Br2O. It is characterized by the presence of two bromophenyl groups attached to an ethan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-bromophenyl)ethan-1-OL typically involves the reaction of 4-bromobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-bromobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-bromophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Bis(4-bromophenyl)ethanone.
Reduction: Formation of 2,2-Bis(4-phenyl)ethan-1-OL.
Substitution: Formation of 2,2-Bis(4-methoxyphenyl)ethan-1-OL or 2,2-Bis(4-ethoxyphenyl)ethan-1-OL.
Scientific Research Applications
2,2-Bis(4-bromophenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-bromophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)ethan-1-ol
- 1,2-Bis(4-bromophenyl)ethanone
- 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
Uniqueness
2,2-Bis(4-bromophenyl)ethan-1-OL is unique due to the presence of two bromophenyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12Br2O |
---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
2,2-bis(4-bromophenyl)ethanol |
InChI |
InChI=1S/C14H12Br2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |
InChI Key |
CNNKXUGCLNXXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.